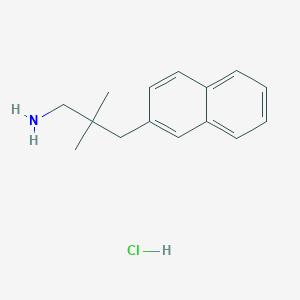

2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride

Overview

Description

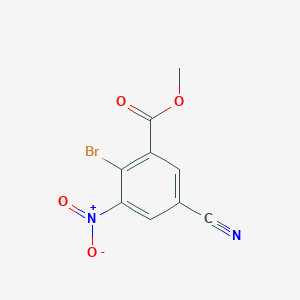

The compound “2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride” belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, which consists of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthalene ring attached to a 2,2-dimethyl-3-amine . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

The chemical reactions of “2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride” would depend on the specific conditions and reagents used. Naphthalene derivatives are known to undergo a wide range of reactions, including electrophilic substitution, oxidation, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride” would depend on its specific structure. Naphthalene derivatives are generally characterized by their aromaticity, planarity, and hydrophobicity .Scientific Research Applications

Photophysical Properties in Solvent Mixtures

The study of the photophysical properties of compounds structurally similar to 2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride, like Acrylodan, ANS, and Prodan, has been conducted in various solvents and aqueous mixtures. These compounds are widely utilized in probing biological systems due to their fluorescence behavior, which is influenced by the solvent environment. Such studies are crucial for understanding the solvatochromic effects, which play a significant role in the application of these compounds in peptide and protein research, particularly as indicators of solvent polarity and as tools in the study of protein folding and unfolding kinetics (Moreno Cerezo et al., 2001).

Synthesis and Photophysical Properties

Research on derivatives of Prodan, a compound closely related to 2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride, has provided insights into their synthesis and photophysical properties. These studies explore the solvatochromism of these compounds and their fluorescence behavior, which is crucial for their application in biological imaging and sensing technologies (Abelt et al., 2011).

Flame-Retardant Curing Agents

Another application of naphthalene-based amines involves their use in the synthesis of phosphorus- and silicon-containing compounds for epoxy resins. These amines act as flame retardants and curing agents, enhancing the thermal properties and flame retardancy of the resins. This research is vital for developing safer and more durable materials for various industrial applications (Agrawal & Narula, 2014).

Electronic Interactions in Dendrimers

The study of dendrimers functionalized with naphthyl units, akin to 2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride, provides valuable information on ground and excited-state electronic interactions. These findings have implications for the design of new materials with specific optical properties, such as in light-emitting diodes (LEDs) and sensors (Pina et al., 2004).

properties

IUPAC Name |

2,2-dimethyl-3-naphthalen-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N.ClH/c1-15(2,11-16)10-12-7-8-13-5-3-4-6-14(13)9-12;/h3-9H,10-11,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARBPBMGPMMEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(naphthalen-2-yl)propan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)

![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)

![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)

![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)